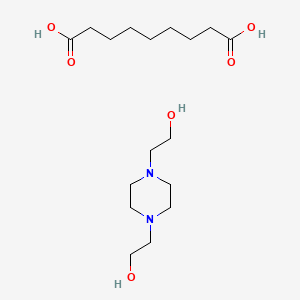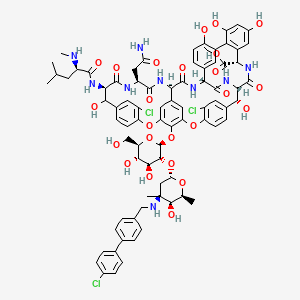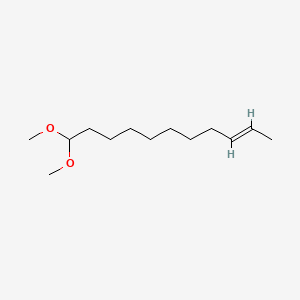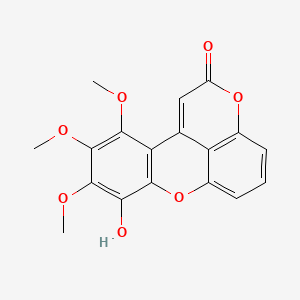![molecular formula C27H50O4 B12664119 Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester CAS No. 223736-95-6](/img/structure/B12664119.png)
Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester typically involves the esterification of octadecanoic acid with 1,4-dioxaspiro[4.5]decane-2-methanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various esters and amides.
科学研究应用
Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding lipid metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals, surfactants, and lubricants.
作用机制
The mechanism of action of octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release octadecanoic acid and 1,4-dioxaspiro[4.5]decane-2-methanol, which can then participate in various biochemical processes. The spiroacetal moiety may also interact with enzymes and receptors, influencing their activity and function.
相似化合物的比较
Similar Compounds
1,6-Dioxaspiro[4.5]decane: A related spiroacetal compound with similar structural features.
2-Propenoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester: Another ester with a spiroacetal moiety, used in different chemical applications.
Uniqueness
Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester is unique due to its combination of a long-chain fatty acid and a spiroacetal structure. This dual functionality allows it to participate in a wide range of chemical and biochemical reactions, making it a versatile compound for research and industrial applications.
属性
CAS 编号 |
223736-95-6 |
|---|---|
分子式 |
C27H50O4 |
分子量 |
438.7 g/mol |
IUPAC 名称 |
1,4-dioxaspiro[4.5]decan-3-ylmethyl octadecanoate |
InChI |
InChI=1S/C27H50O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-26(28)29-23-25-24-30-27(31-25)21-18-16-19-22-27/h25H,2-24H2,1H3 |
InChI 键 |
BQYWSIXWGYRUSU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1COC2(O1)CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


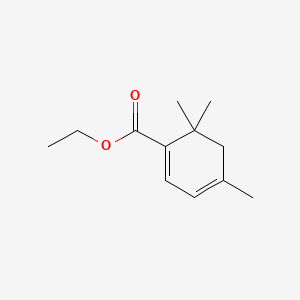
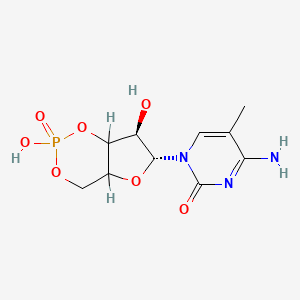
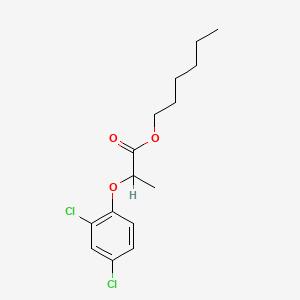
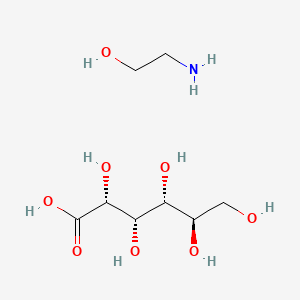
![Coceth-25 [INCI]](/img/structure/B12664055.png)

